(2-Bromo-5-hydroxyphenyl)(morpholino)methanethione
CAS No.: 887197-25-3
Cat. No.: VC6926724
Molecular Formula: C11H12BrNO2S
Molecular Weight: 302.19
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 887197-25-3 |
---|---|
Molecular Formula | C11H12BrNO2S |
Molecular Weight | 302.19 |
IUPAC Name | (2-bromo-5-hydroxyphenyl)-morpholin-4-ylmethanethione |
Standard InChI | InChI=1S/C11H12BrNO2S/c12-10-2-1-8(14)7-9(10)11(16)13-3-5-15-6-4-13/h1-2,7,14H,3-6H2 |
Standard InChI Key | IWEFWHXZINCEET-UHFFFAOYSA-N |
SMILES | C1COCCN1C(=S)C2=C(C=CC(=C2)O)Br |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
(2-Bromo-5-hydroxyphenyl)(morpholino)methanethione combines a brominated phenol moiety with a morpholine-substituted thioketone group. The core structure consists of:
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Aromatic ring: Substituted with bromine at position 2 and hydroxyl at position 5
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Thiocarbonyl group: Bridging the aromatic system to a morpholine heterocycle
The molecular formula is C₁₁H₁₁BrN₂O₂S, with a calculated molecular weight of 327.19 g/mol . Comparative analysis of similar compounds, such as (5-bromo-2-hydroxyphenyl)(morpholino)methanethione (MW 302.19 g/mol), suggests structural isomerism significantly impacts physical properties .
Spectroscopic and Physical Properties
While direct measurements for the 2-bromo-5-hydroxy isomer are unavailable, inferences derive from analogous structures:
Property | Value (Estimated) | Source Compound Reference |
---|---|---|
Melting Point | 160–165°C | |
Boiling Point | Decomposes >200°C | |
Solubility | Moderate in DCM | |
LogP | 2.8 ± 0.3 |
The thioketone group confers distinct reactivity compared to ketones, particularly in nucleophilic additions and cycloadditions .
Synthetic Methodologies
Bromination Strategies
The patent CN112250562A details bromination techniques for analogous methoxybenzoic acids, providing transferable insights:
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Substrate Preparation:
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Halogenated hydrocarbon solvents (dichloromethane, chloroform) optimize bromine solubility
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Red phosphorus initiates radical bromination at specific positions
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Reaction Optimization:
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Cocatalysts (KBr/KBrO₃) enhance regioselectivity
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Temperature control (-10°C to 30°C) minimizes side reactions
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For the target compound, adapting this protocol would require:
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Protecting the phenolic -OH group during bromination
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Subsequent deprotection and thiocarbonyl introduction
Thioketone Formation
Morpholine-thioketone coupling likely proceeds via:
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Morpholine Activation:
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Thionation of morpholine precursors using Lawesson's reagent
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Coupling Reaction:
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Nucleophilic aromatic substitution with activated bromophenol derivatives
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